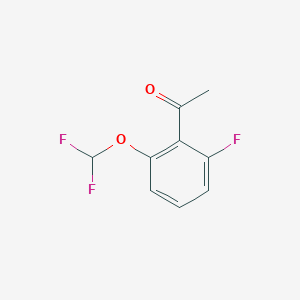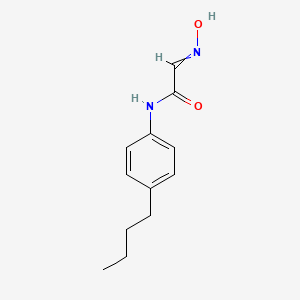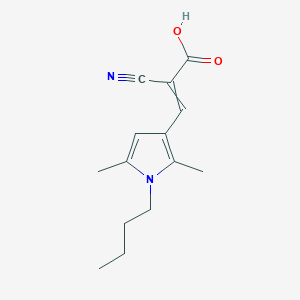
3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one is a deuterated flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The incorporation of deuterium atoms into the flavonoid structure can enhance its metabolic stability and alter its pharmacokinetic properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one typically involves the deuteration of a flavonoid precursor. The process can be carried out using deuterated reagents such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions often require the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent and efficient deuteration. The use of deuterated solvents and catalysts in industrial settings can also optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonoid form.
Substitution: The hydroxyl groups on the flavonoid structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids. Substitution reactions can result in the formation of various alkylated or aminated derivatives.
Scientific Research Applications
3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one has several scientific research applications:
Chemistry: The compound is used as a model system to study the effects of deuteration on the chemical reactivity and stability of flavonoids.
Biology: Researchers investigate its potential as an antioxidant and its ability to modulate biological pathways involved in inflammation and oxidative stress.
Medicine: The compound is explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: It is used in the development of deuterated pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species (ROS), thereby reducing oxidative stress.
Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK.
Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A well-known flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with comparable biological activities.
Luteolin: A flavonoid with anti-inflammatory and anticancer effects.
Uniqueness
The incorporation of deuterium atoms in 3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one enhances its metabolic stability and alters its pharmacokinetic properties. This makes it a unique compound with potential advantages over non-deuterated flavonoids in terms of bioavailability and therapeutic efficacy.
Properties
Molecular Formula |
C15H10O5 |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-4,7-dihydroxychromen-5-one |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-17,19H/i3D,4D,5D,6D,7D |
InChI Key |
GRDKGNHOAVSNCW-DKFMXDSJSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C2=C(C(=C3C(=C(C(=C(C3=O)[2H])O)[2H])O2)O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C3C(=CC(=CC3=O)O)O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11724395.png)



![(9Z)-9-prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B11724424.png)
![2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B11724429.png)

![8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11724434.png)

![2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11724455.png)

![N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide](/img/structure/B11724466.png)
